3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one
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Overview
Description
3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one is an organic compound with the molecular formula C19H19NO It is characterized by the presence of a cyclohexenone ring substituted with a diphenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one typically involves the reaction of cyclohexenone with diphenylmethylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclohexenone, followed by the addition of diphenylmethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanone ring.
Substitution: The diphenylmethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of various substituted cyclohexenone derivatives.
Scientific Research Applications
3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one: Similar structure with a dimethyl substitution.
Cyclohexenone: A simpler structure without the diphenylmethylamino group.
Cyclohexanone: The fully reduced form of cyclohexenone.
Uniqueness
3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one is unique due to the presence of the diphenylmethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
148278-39-1 |
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Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-(benzhydrylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H19NO/c21-18-13-7-12-17(14-18)20-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,14,19-20H,7,12-13H2 |
InChI Key |
LGLIHIZPDIXQQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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